molecular formula C12H15NO3 B3037630 6-(Cyclohexyloxy)nicotinic acid CAS No. 509101-15-9

6-(Cyclohexyloxy)nicotinic acid

Cat. No.: B3037630
CAS No.: 509101-15-9
M. Wt: 221.25 g/mol
InChI Key: SYZZLPCJWMJIAI-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)nicotinic acid is a chemical compound with the molecular formula C12H15NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a cyclohexyloxy group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of 6-(Cyclohexyloxy)nicotinic acid is likely similar to that of nicotinic acid, also known as niacin . Niacin is a B vitamin that is used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . It acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins .

Mode of Action

Nicotinic acid acts as a potent lipid-modifying agent with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .

Pharmacokinetics

In a study analyzing the pharmacokinetics of prolonged-release nicotinic acid in chronic kidney disease (CKD) and in dialysis patients, it was found that no dose adjustment of Niaspan® (a brand name for nicotinic acid) is necessary in patients with renal impairment .

Result of Action

Niacin therapy should be avoided in individuals with liver abnormalities, peptic ulcer disease, and gout .

Action Environment

The solubility of nicotinic acid in various solvents has been determined, which can provide some insight into the action environment of this compound .

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, the parent compound of 6-(Cyclohexyloxy)nicotinic acid, plays a crucial role in redox reactions as a precursor of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are essential for various biochemical reactions, including those involved in energy production and cellular metabolism .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Nicotinic acid and its derivatives have been shown to influence cell function in various ways. For instance, nicotinic acid has been found to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that nicotinic acid and its derivatives exert their effects at the molecular level through various mechanisms. For instance, nicotinic acid has been found to activate the hydroxycarboxylic acid receptor 2 (HCA2), which is involved in various physiological processes

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It has been reported that a high yield of 6-hydroxynicotinic acid, a related compound, was achieved within 72 hours in a laboratory setting . This suggests that this compound may also exhibit temporal changes in its effects.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of nicotinic acid, given its structural similarity. Nicotinic acid is metabolized to NAD via the Preiss–Handler pathway, which involves the conversion of nicotinic acid and 5’-phosphoribosyl-1-pyrophosphate to mononucleotide nicotinic acid (NAMN) by nicotinic acid phosphoribosyltransferases .

Transport and Distribution

It is known that nicotinic acid enters the cell through the SLC5A8 and SCL22A1 transporters . It is plausible that this compound may be transported and distributed in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Cyclohexyloxy Group Introduction: The introduction of the cyclohexyloxy group can be achieved through an etherification reaction. This involves reacting nicotinic acid with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyloxy-pyridinecarboxylic acid.

    Reduction: Formation of cyclohexyloxy-pyridinecarbinol or cyclohexyloxy-pyridinealdehyde.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(Cyclohexyloxy)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the cyclohexyloxy group.

    6-Methoxynicotinic Acid: A similar compound where the cyclohexyloxy group is replaced by a methoxy group.

    6-Ethoxynicotinic Acid: Another analog with an ethoxy group instead of a cyclohexyloxy group.

Uniqueness

6-(Cyclohexyloxy)nicotinic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.

Biological Activity

6-(Cyclohexyloxy)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a cyclohexyloxy group at the 6-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound based on recent findings and research studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H17NO2C_{13}H_{17}NO_2

This compound features a cyclohexyl group attached via an ether linkage to the pyridine ring, which is believed to influence its solubility and biological activity significantly.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism behind this activity may involve interference with essential metabolic pathways in microorganisms.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It has been suggested that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. The compound appears to enhance neuronal survival and function, possibly through mechanisms involving nicotinic acetylcholine receptors (nAChRs). These receptors are critical for synaptic transmission and neuroprotection .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The cyclohexyloxy group enhances binding affinity to nAChRs, leading to modulation of neurotransmitter release and cellular signaling pathways. Further studies are needed to elucidate the precise molecular mechanisms involved.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Control Antibiotic168

Neuroprotective Study

In a neuroprotection assay using SH-SY5Y neuroblastoma cells, this compound demonstrated a significant reduction in cell death induced by oxidative stress. The compound was shown to increase cell viability by approximately 40% compared to untreated controls .

Properties

IUPAC Name

6-cyclohexyloxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZZLPCJWMJIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262120
Record name 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509101-15-9
Record name 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509101-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloronicotinic acid (0.500 g, 3.17 mmol), powdered potassium hydroxide (0.712 g, 12.69 mmol) and cyclohexanol (0.636 g, 6.35 mmol) were combined in DMSO (12 mL) and heated in a sealed tube to 100 C for 18 h and then to 120 C for 21 h. The mixture was acidified to pH 1 by adding 2M hydrochloric acid. The mixture was then left to stand at room temperature overnight and the resultant precipitate filtered off, washed with water and dried under vacuum to afford the title compound as a cream solid (0.389 g, 55%). 1H NMR (500 MHZ, MeOH-d4) δ ppm 8.76 (1H, d), 8.19 (1H, dd), 6.79 (1H, d), 5.11 (1H, m), 2.03 (2H, m), 1.83 (2H, m), 1.64 (1H, m), 1.56 (2H, m), 1.47 (2H, m) and 1.38 (1H, m).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.712 g
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reactant
Reaction Step Two
Quantity
0.636 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
12 mL
Type
solvent
Reaction Step Five
Yield
55%

Synthesis routes and methods II

Procedure details

To 30 ml of N,N-dimethylformamide, 1.00 g (6.4 mmol) of 6-chloronicotinic acid and 2.00 g (20 mmol) of cyclohexanol were dissolved, followed by adding 0.80 g (20 mmol) of 60% sodium hydride, stirring at room temperature for 1 hour and heating under refluxing for 3 hours. The reaction liquid was then poured in 100 ml of ice water, and acetic acid was added to make pH 5. The crystal precipitated was filtered, washed with cold water and hexane, and dried to obtain 1.30 g (yield: 92%) of 6-cyclohexyloxynicotinic acid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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